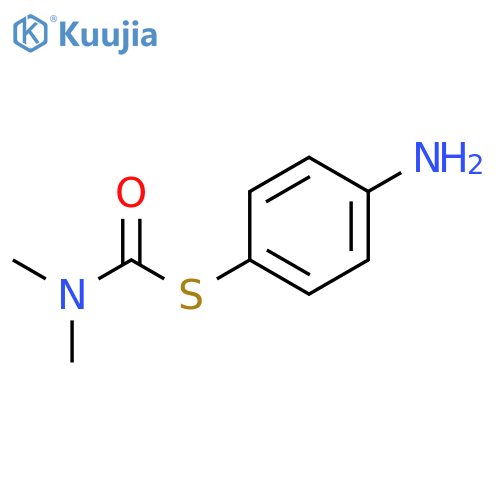

Cas no 112308-01-7 (1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide)

1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide

- EN300-145355

- 112308-01-7

- 1-[(4-AMINOPHENYL)SULFANYL]-N,N-DIMETHYLFORMAMIDE

-

- インチ: InChI=1S/C9H12N2OS/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3

- InChIKey: WVFFIVGARCCTDI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 196.06703418Da

- どういたいしつりょう: 196.06703418Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145355-0.1g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 0.1g |

$301.0 | 2023-06-08 | ||

| Enamine | EN300-145355-1.0g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 1g |

$342.0 | 2023-06-08 | ||

| Enamine | EN300-145355-2.5g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 2.5g |

$669.0 | 2023-06-08 | ||

| Enamine | EN300-145355-10.0g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 10g |

$1471.0 | 2023-06-08 | ||

| Enamine | EN300-145355-250mg |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 250mg |

$315.0 | 2023-09-29 | ||

| Enamine | EN300-145355-500mg |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 500mg |

$328.0 | 2023-09-29 | ||

| Enamine | EN300-145355-50mg |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 50mg |

$287.0 | 2023-09-29 | ||

| Enamine | EN300-145355-5.0g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 5g |

$991.0 | 2023-06-08 | ||

| Enamine | EN300-145355-0.5g |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 0.5g |

$328.0 | 2023-06-08 | ||

| Enamine | EN300-145355-5000mg |

1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide |

112308-01-7 | 5000mg |

$991.0 | 2023-09-29 |

1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide 関連文献

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

10. Book reviews

1-(4-aminophenyl)sulfanyl-N,N-dimethylformamideに関する追加情報

Research Brief on 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide (CAS: 112308-01-7) in Chemical Biology and Pharmaceutical Applications

1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide (CAS: 112308-01-7) is a sulfur-containing aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound features an aminophenyl group linked to a dimethylformamide moiety via a sulfanyl bridge, which imparts potential reactivity and biological activity. Recent studies have explored its applications in drug discovery, particularly as a building block for novel therapeutic agents and as a modulator of biological pathways.

In the context of drug discovery, 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide has been investigated for its role in the synthesis of kinase inhibitors and other small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of selective tyrosine kinase inhibitors, which are critical for targeting cancer signaling pathways. The compound's ability to undergo further functionalization at the amino and sulfanyl groups makes it a versatile intermediate in medicinal chemistry.

Another significant area of research involves the compound's potential as a bioisostere for thiol-containing drugs. Bioisosteres are functional groups or molecules that mimic the biological activity of another while offering improved pharmacokinetic properties. Recent computational and experimental studies have highlighted the sulfanyl linkage in 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide as a promising replacement for disulfide bonds in peptide-based therapeutics, potentially enhancing stability and bioavailability.

Beyond its pharmaceutical applications, this compound has also been studied in chemical biology for its role in probing enzyme mechanisms. For instance, a 2022 study in ACS Chemical Biology utilized 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide as a substrate analog to investigate the catalytic mechanisms of sulfurtransferases, enzymes involved in sulfur metabolism. The findings provided insights into the enzyme's active site dynamics and substrate specificity, paving the way for designing enzyme inhibitors.

Despite these promising developments, challenges remain in optimizing the compound's physicochemical properties for clinical applications. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Ongoing research aims to explore derivatives of 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide to overcome these limitations while retaining its biological activity.

In conclusion, 1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide (CAS: 112308-01-7) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from drug discovery to enzyme mechanism studies, highlighting its broad utility. Future research should focus on optimizing its properties and expanding its therapeutic potential, particularly in oncology and metabolic diseases.

112308-01-7 (1-(4-aminophenyl)sulfanyl-N,N-dimethylformamide) 関連製品

- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)

- 1388064-69-4(O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine)

- 2098075-80-8(3-(Propan-2-yl)-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1599151-98-0(11-oxatricyclo6.2.1.0,2,7undeca-2(7),3,5-triene-3-sulfonyl chloride)

- 2137629-76-4(6-(4-methanesulfonyl-1H-pyrazol-1-yl)-N,2,2-trimethylcyclohexan-1-amine)

- 2287344-56-1(3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine)

- 850264-92-5(3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)

- 1361541-31-2(4'-Nitro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)

- 2802-62-2(4,6-Difluoropyrimidine)